molecular formula C14H14N2O2 B2776187 4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 100870-28-8

4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2776187
CAS No.: 100870-28-8
M. Wt: 242.278
InChI Key: BKXFAIIBHTUHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The dihydropyrimidine ring adopts a screw-boat conformation .


Synthesis Analysis

The synthesis of this compound involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 2 hours . In 2011, Khidre and coworkers described the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives by reaction of cyanoacetylhydrazone with acetyl acetone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dihydropyrimidine ring . This ring adopts a screw-boat conformation . The compound also contains an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Hydrogen Production Control

4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (DPCA) has been evaluated as a controller for hydrogen production during the dissolution of zinc in dilute hydrochloric acid. It was found that DPCA can lower the rate of hydrogen production, suggesting its utility in controlling this process in specific chemical environments (Saleh, El Wanees, & Mustafa, 2018).

Molecular and Crystal Structures

Studies involving molecular and crystal structures of dihydropyridine derivatives, including this compound, have been conducted. These studies offer insights into the synthesis and structural properties of these compounds, which are important for understanding their chemical behavior and potential applications (Koval’, Okul’, & Yatsenko et al., 2017).

Synthesis and Chemical Transformations

Research has focused on the synthesis and diversity-oriented synthesis of dihydropyridine derivatives. These studies provide methodologies for producing a variety of compounds based on the dihydropyridine structure, which can be valuable in developing new materials and drugs (Baškovč, Dahmann, & Golobič et al., 2012).

X-ray Diffraction Studies

X-ray diffraction has been used to study derivatives of this compound. These studies reveal detailed structural information, which is crucial for understanding the physical and chemical properties of these compounds (Feklicheva (Okul), Rybakov, & Babaev et al., 2019).

Fluorescence Properties

Research into the non-catalytic conversion of dihydropyridine derivatives has led to the discovery of fluorescent properties in some of these compounds. This could have implications for their use in imaging and sensor applications (Ershov, Fedoseev, & Belikov et al., 2015).

Solubility and Interaction Studies

The solubility and interaction of dihydropyridine derivatives in different solvents have been investigated. Understanding these properties is essential for their application in various fields, including pharmaceuticals and materials science (Baluja & Talaviya, 2016).

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-8-10(2)16(11-6-4-3-5-7-11)14(18)12(9)13(15)17/h3-8H,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXFAIIBHTUHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.